1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-ethoxyethanone
CAS No.: 2034619-76-4
Cat. No.: VC4726932
Molecular Formula: C14H19ClN2O3
Molecular Weight: 298.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034619-76-4 |
|---|---|
| Molecular Formula | C14H19ClN2O3 |
| Molecular Weight | 298.77 |
| IUPAC Name | 1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-ethoxyethanone |
| Standard InChI | InChI=1S/C14H19ClN2O3/c1-2-19-10-14(18)17-7-3-4-11(9-17)20-13-5-6-16-8-12(13)15/h5-6,8,11H,2-4,7,9-10H2,1H3 |
| Standard InChI Key | PAJXRZVHNHFXQO-UHFFFAOYSA-N |
| SMILES | CCOCC(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl |
Introduction
Synthesis and Preparation
The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-ethoxyethanone would likely involve multi-step organic synthesis techniques. A general approach might include:
-
Formation of the Piperidine Intermediate: This involves synthesizing the piperidine ring, often starting with a suitable amine and undergoing cyclization reactions.
-
Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via nucleophilic substitution reactions, where a suitable chloropyridine derivative reacts with the piperidine intermediate.
-
Coupling with Ethoxyethanone: The final step involves coupling the piperidine intermediate with an ethoxyethanone derivative under conditions that facilitate the formation of the desired product.
Potential Applications
Compounds with similar structures are often explored in medicinal chemistry for their potential biological activities. These might include:
-
Pharmacological Applications: Such compounds could serve as lead molecules in drug discovery, particularly for targeting specific enzymes or receptors.
-
Chemical Biology: They might be used as tools to study biological processes or as ligands in coordination chemistry.
Comparison with Similar Compounds
Similar compounds, such as 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone (CAS#: 2034472-22-3), have been studied for their chemical and biological properties. These compounds often feature a piperidine ring linked to a chloropyridine moiety but differ in their additional functional groups.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone | CHClFNO | 414.8 g/mol | 2034472-22-3 |
| (4-((3"Chloropyridin-4-yl)oxy)piperidin-1-yl)(naphthalen-1-yl)methanone | CHClNO | 366.8 g/mol | 2034430-82-3 |
Research Findings and Future Directions
While specific research findings on 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-ethoxyethanone are not available, compounds with similar structures are being actively researched for their potential in drug development and chemical biology. Future studies could focus on synthesizing this compound and exploring its biological activity, which might involve assessing its interaction with specific molecular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume